molecular formula C11H11N3O3 B8714413 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one CAS No. 648917-71-9

5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one

Cat. No.: B8714413
CAS No.: 648917-71-9
M. Wt: 233.22 g/mol
InChI Key: NJZCFLGTAFUZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methyl-4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed

    Reduction: 5-Methyl-2-(3-methyl-4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The pyrazolone ring can also participate in various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-nitrophenol
  • 2-Methyl-4-nitrophenol
  • 4-Methyl-3-nitrophenol

Uniqueness

5-Methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a pyrazolone ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

648917-71-9

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-methyl-2-(3-methyl-4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H11N3O3/c1-7-5-9(3-4-10(7)14(16)17)13-11(15)6-8(2)12-13/h3-6,12H,1-2H3

InChI Key

NJZCFLGTAFUZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 500 mg of 3-methyl-4-nitrophenylhydrazine, 0.32 ml of methyl acetoacetate and 20 ml of toluene was heated to 100° C. for 8 hours. After cooling, the reaction mixture was concentrated under reduced pressure and the residue was stirred in t-butyl methyl ether. The solid was filtered off with suction and dried under reduced pressure.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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